N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a thiazole core substituted with a 2,5-dichlorothiophen-3-yl group at the 4-position and a 3-(trifluoromethyl)benzamide moiety at the 2-position. Its molecular formula is C₁₅H₈Cl₂F₃N₂O₂S₂, with a molecular weight of 443.27 g/mol (calculated).
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2OS2/c16-11-5-9(12(17)25-11)10-6-24-14(21-10)22-13(23)7-2-1-3-8(4-7)15(18,19)20/h1-6H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLOYJCXMKAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H8Cl4N2O2S2
- Molecular Weight : 454.16 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophene with thiazole derivatives and trifluoromethylbenzamide. Various synthetic routes have been explored to optimize yield and purity. A detailed study on similar compounds indicates that modifications in the thiazole or benzamide moieties can significantly influence biological activity and toxicity profiles .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency.
| Compound | Activity Against MRSA | EC50 (μg/mL) |
|---|---|---|
| This compound | Significant | TBD |
| Benzamide Derivative A | Moderate | 15.0 |
| Benzamide Derivative B | High | 8.5 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, the acute toxicity of related compounds was classified as low to moderate. The specific toxicity level for this compound remains to be fully elucidated but is expected to follow a similar trend based on structural analogs .
Case Studies
- Case Study on Antifungal Activity : A series of thiazole-based benzamides were tested for antifungal activity against Botrytis cinerea. The compound exhibited an EC50 value indicating strong inhibitory effects compared to standard antifungal agents .
- Case Study on Insecticidal Activity : Another study evaluated the insecticidal properties of related thiazole derivatives against agricultural pests. The results showed promising activity that could lead to new pest control strategies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Comparisons
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Key Differences: Replaces the 3-(trifluoromethyl) group with a nitro (-NO₂) substituent.
- However, nitro groups may confer higher reactivity or instability under reducing conditions.
3-Bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
- Key Differences : Features bromine substituents on both the benzamide (3-bromo) and thiophene (5-bromo) rings.
- Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions in biological targets. The molecular weight (444.16 g/mol ) is slightly higher than the target compound, suggesting differences in solubility and permeability .
N1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
- Key Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core and introduces methoxy (-OCH₃) groups on the benzamide.
- Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs .
Comparative Data Table
| Compound Name | Core Structure | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | Thiazole | R₁: 2,5-Cl₂-thiophen-3-yl; R₂: CF₃ | 443.27 | High lipophilicity; metabolic stability |
| N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide | Thiazole | R₁: 2,5-Cl₂-thiophen-3-yl; R₂: NO₂ | ~409.23 | Electron-withdrawing; potential instability |
| 3-Bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | Thiazole | R₁: 5-Br-thiophen-2-yl; R₂: Br | 444.16 | Enhanced halogen bonding; higher molecular weight |
| N1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide | 1,3,4-Thiadiazole | R₁: CF₃; R₂: 2,6-(OCH₃)₂ | ~347.29 (estimated) | Improved solubility; rigid backbone |
Research Findings and Implications
- Synthetic Routes : Compounds with thiazole/thiadiazole cores often utilize condensation reactions (e.g., hydrazinecarbothioamides cyclizing to triazoles or thiazoles under basic conditions) . The target compound’s dichlorothiophene moiety likely requires regioselective halogenation or Suzuki coupling.
- Tautomerism and Stability : highlights that tautomeric forms (e.g., thione vs. thiol in triazoles) influence spectral properties and reactivity. For the target compound, the absence of tautomerism (due to fixed substituents) may confer greater stability compared to triazole derivatives .
- Bioactivity Trends : While pharmacological data are absent in the evidence, structural analogs with trifluoromethyl or nitro groups often target enzymes like COX-2 or kinases. Brominated analogs may exhibit antitumor or antimicrobial activity due to halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
